

# Mass spectrometry (GC-MS) data for 4-tert-Butyl-2-chlorophenol

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## Compound of Interest

Compound Name: **4-tert-Butyl-2-chlorophenol**

Cat. No.: **B165052**

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An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-tert-Butyl-2-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of **4-tert-Butyl-2-chlorophenol** using Gas Chromatography-Mass Spectrometry (GC-MS). This document details the mass spectrometry data, experimental protocols, and relevant metabolic and degradation pathways.

## Compound Information

- Compound Name: **4-tert-Butyl-2-chlorophenol**
- Synonyms: 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)-[[1](#)][[2](#)]
- CAS Registry Number: 98-28-2[[1](#)][[2](#)]
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>ClO[[1](#)][[2](#)]
- Molecular Weight: 184.66 g/mol [[1](#)][[3](#)]

## Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of **4-tert-Butyl-2-chlorophenol** is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is crucial for the identification of the compound in a sample matrix.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
128	Most Abundant	$[M - C_4H_9 - H]^+$
141	High	$[M - C_3H_6 - H]^+$
169	High	$[M - CH_3]^+$
171	Moderate	Isotope peak of m/z 169
184	Moderate	Molecular Ion $[M]^+$
186	Low	Isotope peak of $[M]^+$

Data compiled from public spectral databases.[\[3\]](#)

## Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical workflow for the analysis of **4-tert-Butyl-2-chlorophenol** in a given sample. This method is based on established procedures for the analysis of chlorophenols in various matrices.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Sample Preparation and Derivatization

Due to the polarity of phenolic compounds, which can lead to poor chromatographic peak shape, a derivatization step is often employed.[\[6\]](#) Acetylation is a common and effective method for this purpose.[\[6\]](#)

- Extraction: For aqueous samples, extraction can be performed using liquid-liquid extraction with a suitable solvent like hexane or via solid-phase extraction (SPE).[\[4\]](#)[\[7\]](#) For solid samples, ultrasonic solvent extraction may be employed.[\[8\]](#)
- Derivatization (Acetylation):

- To the extracted sample, add a potassium carbonate buffer.[5]
- Introduce acetic anhydride as the acetylating agent.[5][7]
- The mixture is agitated to ensure complete reaction.
- The resulting less polar acetylated derivative of **4-tert-Butyl-2-chlorophenol** is then extracted into an organic solvent (e.g., hexane).[7]
- Internal Standard: For accurate quantification, an internal standard (e.g., a deuterated analog) should be added to the sample prior to extraction.[4]

## Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the separation of the derivatized analyte.

Parameter	Value
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness[8]
Injector Temperature	250 °C[8]
Injection Mode	Splitless[8]
Carrier Gas	Helium at a constant flow of 1.0 mL/min[8]
Oven Temperature Program	Initial temperature of 60 °C held for 1 min, ramped to 245 °C at 10 °C/min and held for 5 min, then ramped to 300 °C at 10 °C/min and held for 1 min.[8]

## Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in electron ionization (EI) mode.

Parameter	Value
Ion Source Temperature	230 °C[8]
Interface Temperature	280 °C[8]
Electron Energy	70 eV[8]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan

For targeted analysis and enhanced sensitivity, SIM mode is recommended, monitoring the characteristic ions of **4-tert-Butyl-2-chlorophenol** (e.g., m/z 128, 169, 184).

## Visualizations

### GC-MS Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of **4-tert-Butyl-2-chlorophenol**.

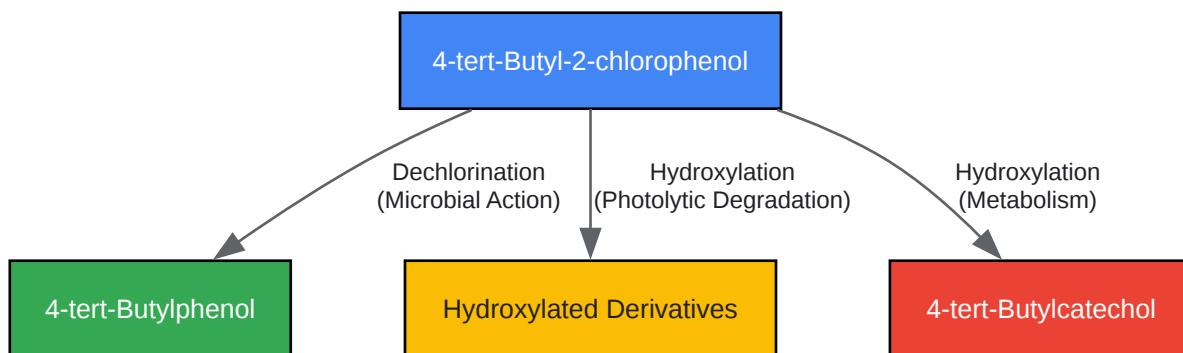


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GC-MS analytical workflow for **4-tert-Butyl-2-chlorophenol**.

## Potential Degradation Pathways

**4-tert-Butyl-2-chlorophenol** can undergo several degradation reactions in the environment. The primary pathways include dechlorination and hydroxylation. Monitoring for these degradation products can be important in environmental toxicology studies.[9]



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Potential degradation and metabolic pathways of **4-tert-Butyl-2-chlorophenol**.

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- To cite this document: BenchChem. [Mass spectrometry (GC-MS) data for 4-tert-Butyl-2-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at:

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